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Compound of Interest

Compound Name: 3,5-Dimethylphenol-d10

Cat. No.: B15383901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dimethylphenol-d10, a deuterated

isotopologue of 3,5-Dimethylphenol. This document is intended for researchers, scientists, and

professionals in drug development who utilize stable isotope-labeled compounds as internal

standards in quantitative analysis or as tracers in metabolic studies. This guide covers the

chemical and physical properties, and detailed experimental protocols for its application, and

includes workflow visualizations to aid in experimental design.

Chemical and Physical Properties
3,5-Dimethylphenol-d10 is a stable, isotopically labeled form of 3,5-Dimethylphenol where ten

hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a

higher molecular weight, which allows for its use as an internal standard in mass spectrometry-

based analytical methods. The physical and chemical properties of the deuterated and non-

deuterated forms are largely similar, with the primary difference being the mass.
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Property Value

CAS Number 1192812-51-3

Molecular Formula C₈D₁₀O

Molecular Weight 132.23 g/mol

Accurate Mass 132.1359 u

Purity 98 atom % D, min 98% Chemical Purity

Storage Temperature Room Temperature

Properties of 3,5-Dimethylphenol (Non-Deuterated)
The following table summarizes the properties of the non-deuterated analogue, 3,5-

Dimethylphenol (CAS Number: 108-68-9), which are expected to be very similar to its

deuterated counterpart, excluding mass-dependent properties.

Property Value Reference

Synonyms
3,5-Xylenol, 1-Hydroxy-3,5-

dimethylbenzene
[1][2]

Molecular Formula C₈H₁₀O [2]

Molecular Weight 122.16 g/mol [2]

Appearance
Colorless to off-white

crystalline solid
[3]

Melting Point 61-64 °C [4]

Boiling Point 221.7 °C [4]

Solubility in Water 5.3 g/L (25 °C) [4]

logP (Octanol-Water Partition

Coefficient)
2.40 [4]

Vapor Pressure 0.1 ± 0.4 mmHg at 25°C [4]

Density 1.0 ± 0.1 g/cm³ [4]
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Applications in Research and Development
3,5-Dimethylphenol and its deuterated analogue are valuable in several areas of research and

development:

Internal Standard for Quantitative Analysis: 3,5-Dimethylphenol-d10 is an ideal internal

standard for the accurate quantification of 3,5-Dimethylphenol in complex matrices such as

biological fluids (urine, plasma) and environmental samples.[5] Its chemical behavior is

nearly identical to the analyte, but its distinct mass allows for separate detection by mass

spectrometry, correcting for variations in sample preparation and instrument response.[6]

Starting Material in Organic Synthesis: 3,5-Dimethylphenol serves as a precursor in the

synthesis of more complex molecules. A notable example is its use as a starting reagent in

the total synthesis of Landomycin A, a potent antitumor antibiotic.[1]

Intermediate in Chemical Manufacturing: It is used as an intermediate in the production of

antioxidants, phenolic resins, and active pharmaceutical ingredients like the muscle relaxant

Metaxalone.

Experimental Protocols
This section provides detailed methodologies for the application of 3,5-Dimethylphenol-d10 as

an internal standard and for the synthesis of 3,5-Dimethylphenol itself.

Quantification of 3,5-Dimethylphenol in Urine using GC-
MS with 3,5-Dimethylphenol-d10 as an Internal Standard
This protocol describes the general steps for the analysis of 3,5-Dimethylphenol in a urine

sample using Gas Chromatography-Mass Spectrometry (GC-MS) with 3,5-Dimethylphenol-
d10 as an internal standard.[7][8][9]

Objective: To accurately quantify the concentration of 3,5-Dimethylphenol in a human urine

sample.

Materials:

Urine sample
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3,5-Dimethylphenol-d10 (Internal Standard) solution of a known concentration

3,5-Dimethylphenol (Analyte) for calibration standards

Hydrochloric acid (HCl)

Ethyl acetate

Anhydrous sodium sulfate

Derivatizing agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide)

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

Sample Preparation:

Thaw the frozen urine sample to room temperature.

To 1 mL of urine, add a known amount of the 3,5-Dimethylphenol-d10 internal standard

solution.

Acidify the sample to a pH of approximately 1-2 with hydrochloric acid to facilitate the

extraction of the phenolic compounds.

Extraction:

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate to the acidified urine

sample.

Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to

separate the organic and aqueous layers.

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

Repeat the extraction process on the aqueous layer with another 5 mL of ethyl acetate

and combine the organic extracts.
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Dry the combined organic extract by passing it through a small column containing

anhydrous sodium sulfate.

Derivatization:

Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl

acetate).

Add 50 µL of the derivatizing agent (e.g., BSTFA) to the reconstituted extract.

Seal the vial and heat at 60-70°C for 30 minutes to convert the phenols to their more

volatile trimethylsilyl (TMS) ethers.

GC-MS Analysis:

Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.

The gas chromatograph separates the components of the mixture, and the mass

spectrometer detects and quantifies the derivatized analyte and internal standard.

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for

high sensitivity and selectivity. Monitor characteristic ions for both the derivatized 3,5-

Dimethylphenol and 3,5-Dimethylphenol-d10.

Quantification:

Prepare a calibration curve by analyzing a series of calibration standards containing

known concentrations of 3,5-Dimethylphenol and a constant concentration of the 3,5-
Dimethylphenol-d10 internal standard.

The concentration of 3,5-Dimethylphenol in the urine sample is determined by comparing

the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of 3,5-Dimethylphenol
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This protocol outlines a laboratory-scale synthesis of 3,5-Dimethylphenol from 3,5-

dimethylcyclohex-2-en-1-one.[3]

Objective: To synthesize 3,5-Dimethylphenol.

Materials:

3,5-dimethylcyclohex-2-en-1-one

Glacial acetic acid

Bromine

Potassium hydroxide (KOH)

Ether

Carbon dioxide (dry ice or gas)

Procedure:

Bromination:

Dissolve 10 g of 3,5-dimethylcyclohex-2-en-1-one in 20 g of glacial acetic acid and cool

the mixture in an ice-water bath.

Slowly add a mixture of 13 g of bromine and 10 g of glacial acetic acid to the cooled

solution.

Allow the reaction mixture to stand at room temperature for at least 12 hours.

Heating and Hydrolysis:

Gently heat the reaction mixture to the boiling point of the acetic acid until the evolution of

hydrobromic acid gas ceases.

After cooling, carefully pour the reaction mixture into a cooled solution of 75 g of

potassium hydroxide in 150 g of water.
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Extraction and Purification:

Extract any by-products with ether.

Saturate the alkaline aqueous solution with carbon dioxide to precipitate the 3,5-

Dimethylphenol.

Collect the crude product and purify it by steam distillation. The 3,5-dimethylphenol will co-

distill with the water.

Cool the distillate to crystallize the product. Filter the crystals and extract the filtrate with

ether to recover any dissolved product.

Combine the crystalline product and the product from the ether extraction and dry. The

final product should have a melting point of approximately 64°C.

Mandatory Visualizations
Workflow for Quantification of 3,5-Dimethylphenol in
Urine
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Workflow for Quantification of 3,5-Dimethylphenol in Urine
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Caption: Workflow for the quantification of 3,5-Dimethylphenol in a urine sample.
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Synthetic Pathway for 3,5-Dimethylphenol
Synthetic Pathway for 3,5-Dimethylphenol
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Caption: Synthetic pathway for the preparation of 3,5-Dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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